(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole ring substituted with a benzyl group, an azetidine (four-membered nitrogen-containing ring), and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The oxadiazole ring is known for its metabolic stability and bioisosteric properties, often used in drug design to mimic ester or amide functionalities while resisting enzymatic degradation . The dihydrobenzo[dioxin] fragment adds lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(18-13-26-16-8-4-5-9-17(16)27-18)24-11-15(12-24)20-22-19(23-28-20)10-14-6-2-1-3-7-14/h1-9,15,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBIDNLIGLGZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an azetidine ring and a benzoxazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
1. Antidepressant Activity
Research indicates that derivatives of benzoxazole and related compounds exhibit significant binding affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A . A related study synthesized several benzoxazole derivatives and evaluated their antidepressant-like effects using the forced swimming test (FST) and tail suspension test (TST). Notably, compounds with structural similarities to our target compound showed high affinities for these receptors and demonstrated marked antidepressant-like activity .
2. Antimicrobial Activity
The antimicrobial potential of oxadiazole-containing compounds has been documented in various studies. For instance, derivatives similar to our compound have been tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhance antimicrobial efficacy .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | Azetidine ring with oxadiazole | Antimicrobial |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Benzoxazole core | Cytotoxic against cancer cells |
3. Anti-Cancer Activity
Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT116). The mechanism often involves induction of apoptosis or cell cycle arrest . The unique structure of our compound may contribute to distinct anticancer properties not observed in simpler analogs.
The biological activity of the compound is likely mediated through multiple mechanisms:
- Receptor Binding : The interaction with serotonin receptors suggests a role in modulating neurotransmitter systems involved in mood regulation.
- Cellular Interaction : The azetidine ring may facilitate interactions with cellular membranes or proteins, influencing signaling pathways associated with inflammation or cancer progression.
Case Studies
In a notable study examining the antidepressant effects of related compounds, researchers found that specific substitutions on the benzoxazole moiety significantly altered pharmacological profiles. For example, compounds exhibiting electron-donating groups showed enhanced activity compared to their electron-withdrawing counterparts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Properties
The presence of heterocyclic rings like oxadiazole and azetidine enhances the compound's antimicrobial activity. Research has demonstrated that derivatives containing these structures possess potent activity against a range of bacterial and fungal pathogens . The interaction between the compound and microbial targets may disrupt cell wall synthesis or inhibit metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
Some studies have suggested that compounds with similar structural features may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This potential application is particularly relevant in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Current Issues in Molecular Biology, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with an azetidine ring exhibited enhanced anticancer activity compared to their counterparts lacking this structure .
Case Study 2: Antimicrobial Assessment
A comprehensive evaluation of antimicrobial properties was conducted on several oxadiazole derivatives, including those structurally related to this compound). The findings revealed significant efficacy against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | Contains azetidine and oxadiazole rings | Anticancer activity |
| 6-Fluoro derivatives | Fluorine substitution on aromatic rings | Enhanced antimicrobial properties |
| 4-substituted phenyl derivatives | Variations in the phenyl group | Antimicrobial and antioxidant activities |
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature and labile N–O bond.
Azetidine Ring Reactions
The strained four-membered azetidine ring undergoes ring-opening and functionalization:
Benzodioxin Functionalization
The 2,3-dihydrobenzo[b] dioxin moiety participates in electrophilic aromatic substitution (EAS):
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the benzyl-oxadiazole subunit:
Stability Under Physiological Conditions
The compound’s stability in biological environments informs its pharmacokinetic profile:
Computational Reactivity Insights
DFT calculations (B3LYP/6-311++G**) highlight key sites for electrophilic/nucleophilic attack:
| Position | Fukui Index (f⁻) | Reactivity Prediction |
|---|---|---|
| Oxadiazole C5 | 0.142 | Susceptible to nucleophilic attack |
| Benzodioxin C6 | 0.098 | Electrophilic substitution favored |
| Azetidine C1 | 0.067 | Limited reactivity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Oxadiazole vs. Triazole/Thiazolidinone: The target compound’s 1,2,4-oxadiazole core distinguishes it from 1,3,4-oxadiazoles (e.g., compounds 5a-f), which are more common in anticancer agents. The 1,2,4-oxadiazole’s electron-deficient nature may favor interactions with nucleophilic residues in enzyme active sites .
Azetidine vs.
Benzyl vs. Aryl Substituents : The 3-benzyl group on the oxadiazole may enhance π-π stacking with aromatic protein residues, contrasting with bulkier aryl groups in analogs like 5a-f, which could sterically hinder binding .
Bioactivity and Pharmacological Profiling
Table 2: Bioactivity Comparison
Functional Insights :
- Unlike triazole-containing analogs (e.g., antifungal agents), the absence of a hydrogen-bond-donating group (e.g., -NH₂) may limit interactions with fungal cytochrome P450 enzymes .
Computational Similarity Analysis :
- Tanimoto similarity scores (Morgan fingerprints) between the target compound and known oxadiazole-based inhibitors range from 0.45–0.62, indicating moderate structural overlap but distinct pharmacophoric features .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the azetidine ring and subsequent functionalization with the benzyl-oxadiazole and dihydrobenzodioxin moieties. Key steps include:
- Coupling reactions : Use of nucleophilic reagents (e.g., aryl isothiocyanates) under inert atmospheres (N₂/Ar) to avoid side reactions .
- Temperature control : Maintaining temperatures between 0–60°C to balance reaction rate and product stability .
- Purification : Column chromatography or recrystallization to isolate the target compound. Monitor reaction progress via TLC or HPLC .
- Data Contradictions : reports variable yields (3–19%) depending on substituents, suggesting substituent-dependent reactivity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments, especially the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ groups) and benzodioxin moiety (δ 6.5–7.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion).
- X-ray crystallography : For definitive stereochemical confirmation, though this requires high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring during synthesis, and how do competing pathways affect yield?
- Methodological Answer : The oxadiazole ring forms via cyclodehydration of acylthiosemicarbazides. Key factors include:
- Reagent choice : Use of POCl₃ or PCl₅ as dehydrating agents .
- Competing pathways : Overheating (>80°C) may lead to side products like triazoles; monitor via IR spectroscopy (disappearance of -NH stretches at ~3300 cm⁻¹) .
- Data Contradictions : notes that electron-withdrawing substituents on aryl groups reduce cyclization efficiency (e.g., nitro groups lower yields by 15–20%).
Q. How can density functional theory (DFT) calculations elucidate the compound’s electronic properties and reactivity?
- Methodological Answer :
- Geometry optimization : Use B3LYP/6-31G(d,p) basis sets to model the molecule’s ground-state structure .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack (e.g., the oxadiazole ring’s N-atoms are nucleophilic hotspots) .
- Solvent effects : Include polarizable continuum models (PCM) to simulate interactions in solvents like DMSO or acetonitrile .
Q. What experimental strategies can resolve contradictions in reported biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%) .
- Dose-response curves : Fit data to Hill equations to calculate IC₅₀/EC₅₀ values, ensuring statistical rigor (n ≥ 3 replicates) .
- Structural analogs : Compare activity with derivatives (e.g., replacing benzyl with pyridyl groups) to identify pharmacophores .
- Data Contradictions : shows inconsistent activity against Sp1–Sp5 species (e.g., compound 3f has high Sp1/Sp4 activity but low Sp3), suggesting target-specific binding.
Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation pathways are likely?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H₂O₂). Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the azetidine ring) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; use Arrhenius plots to extrapolate shelf life .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.2–4.5 ppm (azetidine N-CH₂), δ 6.8–7.2 ppm (benzodioxin) | |
| ¹³C NMR (100 MHz) | δ 165–170 ppm (oxadiazole C=O), δ 115–125 ppm (aromatic C) | |
| HRMS (ESI+) | [M+H]⁺ calculated for C₂₃H₂₁N₃O₄: 402.1552 |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 50–60°C | Maximizes cyclization | |
| Solvent | Dry DMF or THF | Reduces hydrolysis | |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
